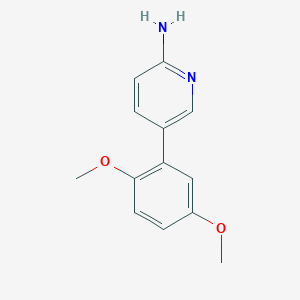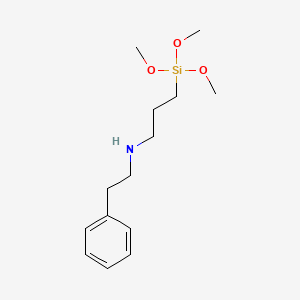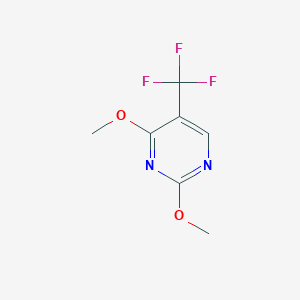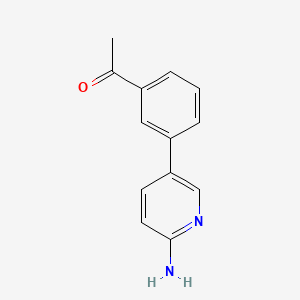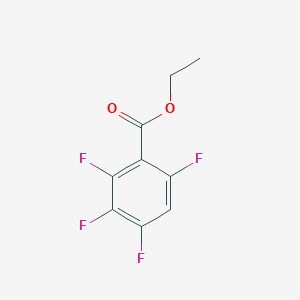
2,3,4,6-Tetrafluorobenzoic acid ethyl ester, 97%
Vue d'ensemble
Description
2,3,4,6-Tetrafluorobenzoic acid ethyl ester is a chemical compound with the formula C9H6F4O2 . It has a molecular weight of 222.14 . The IUPAC name for this compound is ethyl 2,3,4,6-tetrafluorobenzoate .
Molecular Structure Analysis
The InChI code for 2,3,4,6-Tetrafluorobenzoic acid ethyl ester is 1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2,3,4,6-Tetrafluorobenzoic acid ethyl ester is a white to light yellow crystal powder . It has a molecular weight of 222.14 . The compound should be stored at a temperature of 28 C .Safety and Hazards
Mécanisme D'action
Mode of Action
Esters are known to undergo hydrolysis in the presence of esterases, a type of enzyme found throughout the body . This process breaks the ester down into its constituent alcohol and carboxylic acid, which can then interact with various biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 2,3,4,6-Tetrafluorobenzoic acid ethyl ester . For example, the rate of ester hydrolysis can be influenced by the pH of the environment and the presence of esterases.
Propriétés
IUPAC Name |
ethyl 2,3,4,6-tetrafluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFOWPZJBADLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










